3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RSK2-IN-2 is a chemical compound known for its role as an inhibitor of ribosomal S6 kinase 2 (RSK2). RSK2 is a serine/threonine kinase involved in various cellular processes, including cell proliferation, transformation, and cancer development. The inhibition of RSK2 has been explored for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of RSK2-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions to form RSK2-IN-2.
Industrial production methods for RSK2-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
RSK2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RSK2-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of RSK2 in various chemical reactions and pathways.
Biology: It is used to investigate the biological functions of RSK2 in cell proliferation, differentiation, and apoptosis.
Medicine: It is explored for its potential therapeutic applications in cancer treatment, particularly in targeting tumors with high RSK2 activity.
Industry: It is used in the development of new drugs and therapeutic agents targeting RSK2
Mechanism of Action
RSK2-IN-2 exerts its effects by inhibiting the activity of RSK2. RSK2 is involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates various cellular processes. By inhibiting RSK2, RSK2-IN-2 disrupts the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly relevant in cancer cells, where RSK2 activity is often upregulated .
Comparison with Similar Compounds
RSK2-IN-2 is compared with other similar compounds, such as:
SL0101: A specific inhibitor of RSK1 and RSK2, used in cancer research.
BI-D1870: Another RSK inhibitor that targets the N-terminal kinase domain of RSK2.
Fluoromethylketone (FMK): A pyrrolopyrimidine analog that selectively inhibits RSK1 and RSK2
RSK2-IN-2 is unique in its specific inhibition of RSK2, making it a valuable tool for studying the role of RSK2 in various cellular processes and its potential therapeutic applications .
Properties
Molecular Formula |
C16H11N5O |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
(E)-2-cyano-3-[3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11N5O/c17-8-12(15(18)22)7-10-2-1-3-11(6-10)14-13-4-5-19-16(13)21-9-20-14/h1-7,9H,(H2,18,22)(H,19,20,21)/b12-7+ |
InChI Key |
PBACTZXZNFJQGT-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=N2)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=N2)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.